magnesium;iron(2+);carbonate;hydroxide

Description

Mineralogical Context and Classification of Mixed Metal Hydroxide (B78521) Carbonates

The compound magnesium iron carbonate hydroxide is principally found in nature as the mineral pyroaurite. mindat.org Pyroaurite is a hydrated magnesium iron carbonate hydroxide with the general chemical formula Mg₆Fe³⁺₂(OH)₁₆[CO₃]·4H₂O. mindat.orgdakotamatrix.commindat.org It belongs to the hydrotalcite supergroup, a large family of minerals also known as layered double hydroxides (LDHs). mindat.orgresearchgate.netelsevierpure.com The structure of these minerals is characterized by positively charged brucite-like layers, which are composed of magnesium and iron hydroxides. cambridge.orgarizona.edu These layers are separated by interlayer regions containing carbonate anions and water molecules, which balance the positive charge of the main layers. elsevierpure.comcambridge.orgarizona.edu

Historically, a distinction was made between pyroaurite and a similar mineral named sjögrenite. mindat.orggeoscienceworld.org They were considered dimorphous, meaning they shared the same chemical composition but had different crystal structures. galleries.comgalleries.com However, a reclassification by the International Mineralogical Association in 2012 redefined sjögrenite as a polytype of pyroaurite. mindat.orgelsevierpure.com Polytypes are different stacking arrangements of the same basic layers. Under the current nomenclature, the original pyroaurite is known as pyroaurite-3R (indicating a 3-layer rhombohedral structure), and sjögrenite is now pyroaurite-2H (indicating a 2-layer hexagonal structure). mindat.orgelsevierpure.comcambridge.org Both polytypes can even coexist within a single crystal. mindat.orgwikipedia.org

Table 1: Crystallographic Data of Pyroaurite Polytypes

| Property | Pyroaurite-3R | Pyroaurite-2H (formerly Sjögrenite) |

|---|---|---|

| Crystal System | Trigonal | Hexagonal |

| Space Group | R3m | P6₃/mmc |

| Cell Parameter (a) | 3.1094 Å | 3.113 - 3.13 Å |

| Cell Parameter (c) | 23.4117 Å | 15.61 - 15.66 Å |

| Formula Units (Z) | 3/8 | 1/4 |

Data sourced from multiple crystallographic studies. mindat.orgcambridge.orgwebmineral.comhandbookofmineralogy.org

Table 2: Physical Properties of Pyroaurite

| Property | Description |

|---|---|

| Color | Yellow to brownish-white, white, gray, greenish, or colorless. mindat.orggalleries.com |

| Luster | Vitreous, waxy, or pearly on cleavage surfaces. mindat.orggalleries.com |

| Hardness (Mohs) | 2.5 |

| Specific Gravity | 2.1 - 2.14 |

| Cleavage | Perfect in one direction (basal). galleries.com |

| Fracture | Micaceous or flexible. mindat.org |

Data compiled from mineralogical databases. mindat.orgdakotamatrix.comgalleries.comwebmineral.com

Academic Relevance in Earth Sciences and Advanced Materials Research

The study of magnesium iron carbonate hydroxide systems holds considerable relevance across scientific disciplines, from understanding geological processes to designing novel materials.

In the field of Earth Sciences, pyroaurite is a significant indicator mineral. It typically forms as a low-temperature alteration product in specific geological environments, such as serpentinites, ophiolites, and magnesian skarns. mindat.orghandbookofmineralogy.org Its presence often results from the alteration of magnesium- and iron-rich minerals like magnetite and olivine. mindat.orghandbookofmineralogy.org The study of pyroaurite and its associated minerals—which can include calcite, magnesite, brucite, and dolomite—provides valuable insights into the low-temperature hydrothermal processes and weathering conditions that have affected these rock bodies. galleries.comhandbookofmineralogy.org Notable occurrences have been documented worldwide, including in Sweden, Italy, Austria, Russia, Canada, and the USA. dakotamatrix.comgalleries.comhandbookofmineralogy.org

In advanced materials research, synthetic analogues of pyroaurite are of great interest. researchgate.netscilit.com As a member of the layered double hydroxide family, its structure can be tailored in the laboratory. researchgate.net Scientists can synthesize pyroaurite-like compounds with high purity and controlled properties by co-precipitating magnesium and iron salts from a solution under controlled pH conditions. researchgate.net The unique structure, featuring exchangeable anions in the interlayer space, makes these synthetic materials highly valuable. scilit.com This property is exploited in applications such as catalysis, environmental remediation for the removal of anionic pollutants from water, and as functional fillers in polymers. researchgate.netscilit.com The ability to create these structures synthetically opens up a wide range of possibilities for developing advanced functional materials. scilit.com

Table 3: Compound Names and Formulas

| Compound Name | Chemical Formula |

|---|---|

| Pyroaurite | Mg₆Fe³⁺₂(OH)₁₆[CO₃]·4H₂O |

| Sjögrenite (Pyroaurite-2H) | Mg₆Fe³⁺₂(OH)₁₆[CO₃]·4H₂O |

| Hydrotalcite | Mg₆Al₂(OH)₁₆[CO₃]·4H₂O |

| Brucite | Mg(OH)₂ |

| Magnesite | MgCO₃ |

| Magnetite | Fe₃O₄ |

| Olivine | (Mg,Fe)₂SiO₄ |

| Calcite | CaCO₃ |

Properties

CAS No. |

145424-09-5 |

|---|---|

Molecular Formula |

CHFeMgO4+ |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

magnesium;iron(2+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Fe.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |

InChI Key |

UJSBTPZYXKMTQP-UHFFFAOYSA-K |

Canonical SMILES |

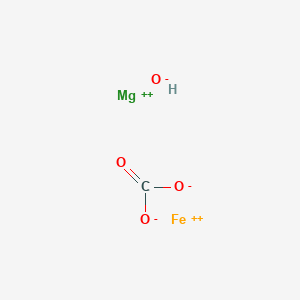

C(=O)([O-])[O-].[OH-].[Mg+2].[Fe+2] |

Origin of Product |

United States |

Crystallographic Principles and Structural Chemistry of Magnesium Iron Ii Carbonate Hydroxides

Fundamental Layered Structures and Their Variants

The basic structure of magnesium-iron(II) carbonate hydroxides is derived from that of the mineral brucite, Mg(OH)₂. wordpress.com These compounds are classified as Layered Double Hydroxides (LDHs), which consist of positively charged layers built of metal hydroxides, with an interlayer region containing anions and water molecules that balance the charge. researchgate.netmdpi.com The general formula for LDHs is typically represented as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O. mdpi.commdpi.com In the case of magnesium;iron(2+);carbonate;hydroxide (B78521), Mg²⁺ and Fe²⁺ are the divalent cations that form the main layers.

Brucite-Like Sheets and Cationic Ordering within Layers

The cornerstone of the structure is the brucite-like sheet. wordpress.com In these layers, each metal cation (Mg²⁺ or Fe²⁺) is octahedrally coordinated by six hydroxide (OH⁻) ions. wordpress.com These octahedra share edges to form infinite two-dimensional sheets. wordpress.com

In the magnesium-iron carbonate hydroxide system, the Mg²⁺ and Fe²⁺ cations are distributed among the octahedral positions within these sheets. cambridge.orgarizona.edu Studies on the analogous and more common Mg-Fe(III) minerals, pyroaurite and sjögrenite, indicate that the cations are typically disordered, meaning they are randomly distributed throughout the available octahedral sites. cambridge.orgarizona.edu However, it is noted that some crystals may exhibit regions of ordering. cambridge.orgarizona.edu This random distribution is a common feature in many synthetic and natural LDH materials.

Interlayer Chemistry: Anion Incorporation and Water Molecules

The substitution of some Mg²⁺ ions with Fe²⁺ (or more commonly, the presence of Fe³⁺ in pyroaurite) creates a net positive charge on the hydroxide layers. mdpi.comcambridge.org This positive charge is neutralized by the incorporation of anions in the space between the layers, known as the interlayer gallery. For the compound , these are carbonate (CO₃²⁻) anions. cambridge.orgarizona.edu

Alongside the carbonate ions, water molecules are also present in the interlayer. cambridge.orgarizona.edu The interlayer components—carbonate ions and water molecules—are not rigidly fixed in place. They are described as being statistically arranged, with their oxygen atoms distributed among a larger number of possible sites. cambridge.orgarizona.edu This creates a disordered, "liquid-like" environment where the water and carbonate groups are in constant motion, forming and breaking hydrogen bonds with the hydroxide layers. iucr.org The amount of interlayer water can vary, affecting the distance between the main brucite-like layers. researchgate.net

Polytypism, Polymorphism, and Structural Discontinuities

Magnesium-iron carbonate hydroxides are known to exhibit polytypism, a phenomenon where different stacking sequences of identical layers result in different crystal structures. The two most prominent polytypes are pyroaurite and sjögrenite, which are considered stacking modifications of the same fundamental chemical unit. cambridge.orgarizona.educambridge.org

Sjögrenite is the hexagonal polytype (2H). It has a two-layer stacking sequence and crystallizes in the hexagonal space group P6₃/mmc. cambridge.orgarizona.edu

Pyroaurite is the rhombohedral polytype (3R). It features a three-layer stacking sequence and belongs to the rhombohedral space group R-3m. cambridge.orgarizona.educambridge.org

These two forms are very similar in their physical properties and can be difficult to distinguish without X-ray diffraction techniques. iucr.org Naturally occurring specimens are often found as mixtures of both the 2H and 3R polytypes. cambridge.org

Lattice Parameters and Interatomic Distances in Extended Structures

The crystal structure of these compounds has been determined through X-ray diffraction. The lattice parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal. For the two main polytypes, the parameters are distinct, particularly in the 'c' dimension, which represents the stacking direction of the layers. wordpress.com

Below is a table of representative lattice parameters for the Fe(III)-containing analogues, sjögrenite and pyroaurite.

| Mineral | Polytype | Space Group | a (Å) | c (Å) | Source |

| Sjögrenite | 2H | P6₃/mmc | 3.13 | 15.66 | cambridge.orgarizona.edu |

| Pyroaurite | 3R | R-3m | 3.13 | 23.49 | cambridge.orgarizona.edu |

| Pyroaurite | 3R | R-3m | 3.1094 | 23.4117 | iucr.org |

The 'a' parameter represents the distance between adjacent metal cations within the brucite-like layer, while the 'c' parameter reflects the repeat distance of the stacked layers.

Key interatomic distances have also been determined for pyroaurite, providing insight into the bonding environment:

Me-OH: ~2.06 Å (distance from the metal cation to the oxygen of the hydroxide group) iucr.org

OH-OH: ~3.11 Å (distance between adjacent hydroxide groups in the layer) iucr.org

OH-H₂O: ~2.93 Å (distance representing the hydrogen bonding between the hydroxide layer and an interlayer water molecule) iucr.org

High-Pressure and High-Temperature Structural Transformations

The layered structure of magnesium-iron carbonate hydroxides is sensitive to changes in temperature and pressure.

High-Temperature Transformations Thermal decomposition of pyroaurite and sjögrenite occurs in distinct stages:

Below 200°C: Reversible loss of interlayer water molecules occurs. chimia.chcapes.gov.br

200°C to 450°C: The crystal structure gradually deteriorates. chimia.ch This stage involves the loss of most of the remaining water from the dehydroxylation of the brucite-like layers and the release of carbon dioxide from the interlayer. chimia.chcapes.gov.br The layer thickness decreases significantly during this process. chimia.ch

Above 450°C: The layered structure fully collapses, and new crystalline phases begin to form. chimia.chcapes.gov.br These products are typically a mixture of magnesium oxide (MgO) and a spinel phase, such as magnesium ferrite (B1171679) (MgFe₂O₄). chimia.chcapes.gov.br

| Temperature Range | Event | Structural Change |

| < 200°C | Dehydration | Loss of interlayer water |

| 200°C - 450°C | Dehydroxylation & Decarbonation | Loss of OH groups and CO₂; deterioration of crystallinity |

| > 450°C | Recrystallization | Formation of MgO and MgFe₂O₄ spinel |

High-Pressure Transformations Studies on general LDH structures under high pressure reveal that the materials undergo compression without necessarily becoming amorphous. When subjected to pressures up to 7.7 GPa, the primary observed effect is a reduction of the basal d-spacing, which corresponds to the compression of the layers along the c-axis. researchgate.net This is accompanied by a decrease in the intensity of X-ray diffraction peaks, indicating some loss of long-range crystalline order, but not a complete structural collapse. researchgate.net The layered nature of brucite itself is known to be relatively stable under pressure, though transformations to more densely packed phases can occur at conditions relevant to the Earth's mantle. pnas.org

Geochemical Genesis and Natural Occurrence of Magnesium Iron Ii Carbonate Hydroxides

Natural Formation Pathways and Geological Environments

Magnesium-iron(II) carbonate hydroxides are formed in environments where dissolved ferrous iron is abundant and oxygen is scarce. One of the primary minerals in this group is chukanovite, with an ideal formula of Fe₂(CO₃)(OH)₂, which can incorporate magnesium through substitution for Fe²⁺. Another significant group is the green rusts, which are layered double hydroxides containing both Fe²⁺ and Fe³⁺; fougerite ([Fe²⁺₄Fe³⁺₂(OH)₁₂][CO₃]·3H₂O) is a key example where magnesium can also substitute for ferrous iron. umich.edunih.gov

These minerals are found in a variety of geological settings:

Anoxic Soils and Sediments: Gley soils, characterized by waterlogged, reducing conditions, are common environments for the formation of fougerite. mdpi.com The partial oxidation of aqueous Fe²⁺ in these settings leads to its precipitation.

Weathering of Iron-Rich Materials: Chukanovite is notably found as a terrestrial alteration product in weathered iron meteorites. mindat.orgwebmineral.com It forms in cavities as the meteoritic iron, primarily kamacite, weathers in the presence of carbonate-bearing water.

Corrosion Products: These minerals are frequently identified as corrosion products of metallic iron and carbon steel in anoxic, carbonate-rich waters. researchgate.netresearchgate.net This has particular relevance for the long-term stability of materials in engineered environments like nuclear waste repositories. researchgate.net

Hydrothermal Systems: Thermodynamic modeling suggests that minerals like fougerite could form in modern alkaline hydrothermal vent systems on the seafloor. researchgate.net These environments are characterized by mixing between reducing, high-pH hydrothermal fluids and colder, more oxidizing seawater, creating steep geochemical gradients favorable for such mineral precipitation. researchgate.net

The formation of these minerals often occurs as an intermediate phase. For instance, chukanovite can be a precursor to the more stable iron carbonate, siderite (FeCO₃), over geological timescales. mdpi.com

Hydrogeochemical Controls on Mineral Precipitation and Evolution

The precipitation of magnesium-iron(II) carbonate hydroxides is delicately controlled by the specific chemical conditions of the aqueous environment. The key hydrogeochemical parameters include pH, redox potential (Eh), and the concentrations and ratios of dissolved inorganic carbon (DIC), ferrous iron, and magnesium.

The competition between the formation of chukanovite and siderite is a critical aspect of these systems. Laboratory studies have shown that the concentration of dissolved inorganic carbon is a decisive factor; higher DIC concentrations tend to favor the formation of siderite. mdpi.com Conversely, the formation of chukanovite is enhanced when the intermediate ferrous monohydroxide ion (Fe(OH)⁺) is more readily available, which is influenced by the solution's pH. mdpi.com

The stability field for chukanovite has been estimated to be within a pH range of approximately 7.87 to 10.34 and an Eh range of -740 mV to -400 mV in a 0.18 mol/L carbonate solution. nih.gov The ratios of dissolved iron and carbonate to hydroxide (B78521) ions are also crucial. For example, chukanovite formation is favored when the ratio of [Fe²⁺] to [OH⁻] is approximately 1.1 and the ratio of [CO₃²⁻] to [OH⁻] is around 0.9. nih.gov Green rusts, such as the carbonate form, are also favored in neutral to slightly alkaline conditions. researchgate.net The formation of sulfated green rust has been shown to proceed through a series of precursor phases, precipitating at pH values above 7. leeds.ac.uk

The presence of magnesium can influence the thermal stability of related iron carbonates. For instance, magnesium substitution in the siderite structure can affect its decomposition pathway upon heating. researchgate.net In cold seep environments, magnesium isotope fractionation in authigenic carbonates is influenced by the interplay between dissolved sulfide (B99878) concentrations and the carbonate precipitation rate. frontiersin.org

Hydrogeochemical Formation Conditions for Fe(II) Carbonate Hydroxides

| Parameter | Condition | Favored Mineral | Reference |

|---|---|---|---|

| pH Range | 7.87 - 10.34 | Chukanovite | nih.gov |

| Eh Range (mV) | -740 to -400 | Chukanovite | nih.gov |

| Dissolved Inorganic Carbon (DIC) | High concentration | Siderite (over chukanovite) | mdpi.com |

| [Fe²⁺]/[OH⁻] and [CO₃²⁻]/[OH⁻] Ratios | Ratios around 1.1 and 0.9 respectively | Chukanovite | nih.gov |

| Environment | Neutral to slightly alkaline | Green Rust (carbonate) | researchgate.net |

Redox Chemistry in Formation Environments and Mineral Stability

The existence of magnesium-iron(II) carbonate hydroxides is fundamentally dependent on the redox state of the environment. The Fe²⁺ cation is thermodynamically unstable in the presence of oxygen and is readily oxidized to ferric iron (Fe³⁺). Consequently, minerals like chukanovite and fougerite are highly susceptible to oxidative transformation and are considered metastable intermediates in the iron cycle.

The oxidation of green rusts can lead to the formation of a variety of more stable Fe(III)-bearing minerals, including goethite (α-FeOOH), lepidocrocite (γ-FeOOH), magnetite (Fe₃O₄), and ferrihydrite. scielo.br The specific end product depends on factors such as the rate of oxidation, pH, and the presence of other ions in the solution. scielo.br For example, the oxidation of ferrous hydroxide in the presence of carbonate can lead to the formation of green rust, which upon further oxidation, transforms into other ferric phases. geochemicalperspectivesletters.org This transformation can occur either through a solid-state reaction or via dissolution and re-precipitation. geochemicalperspectivesletters.org

The redox potential of the Fe³⁺/Fe²⁺ couple is a key determinant of these reactions. This potential is, in turn, influenced by pH and the presence of complexing ligands like carbonate. nih.gov The redox chemistry is not a simple one-way path; under certain conditions, even stable minerals like magnetite can act as a precursor for green rust through the metabolic activity of iron-reducing bacteria. researchgate.netnih.gov This highlights the dynamic nature of iron mineral transformations in response to changing redox conditions, which can be driven by both abiotic and biotic factors. The redox flexibility of green rusts makes them potent reducing agents for various environmental contaminants. nih.govdigitellinc.com

Biogeochemical Influences on Carbonate Hydroxide Mineralization

Microorganisms play a pivotal role in the formation and transformation of magnesium-iron(II) carbonate hydroxides. Their metabolic activities can significantly alter the local hydrogeochemical conditions, such as pH and dissolved ion concentrations, thereby driving mineral precipitation or dissolution. nih.gov

Both the formation and transformation of green rust are strongly influenced by microbial processes:

Iron-Reducing Bacteria (IRB): Dissimilatory iron-reducing bacteria, such as Shewanella putrefaciens, can reduce Fe(III) from minerals like lepidocrocite or ferrihydrite. scielo.brnih.gov The resulting Fe²⁺ can then react with dissolved carbonate and hydroxide to precipitate green rust or chukanovite. mdpi.comnih.gov Studies have shown that Shewanella can transform ferrihydrite into ferrous-enriched magnetite, which then evolves into chukanovite over longer time scales. mdpi.com The density of the bacterial population and the formation of cell-mineral aggregates can influence whether green rust or magnetite is the final product. nih.gov IRB can also induce the precipitation of carbonate minerals by increasing local pH and providing nucleation sites on their cell surfaces. nih.gov

Iron-Oxidizing Bacteria: Conversely, some bacteria can oxidize Fe²⁺, leading to the formation of Fe(III)-containing minerals. Anoxygenic phototrophic Fe(II)-oxidizing bacteria, like Rhodobacter ferrooxidans and Rhodopseudomonas palustris, are capable of oxidizing the Fe²⁺ within the green rust structure, transforming it into Fe(III) oxyhydroxides like ferrihydrite. geochemicalperspectivesletters.org Nitrate-reducing Fe(II)-oxidizing bacteria, such as Acidovorax sp. strain BoFeN1, have also been shown to produce green rust as an intermediate product during the oxidation of Fe²⁺. acs.org These bacteria can contribute to iron oxidation through both direct enzymatic pathways and indirect, green rust-mediated processes. acs.org

These biogeochemical pathways demonstrate that minerals like fougerite and chukanovite are not just passive products of their environment but are actively involved in a dynamic cycle mediated by microbial life. This positions them as crucial intermediates in the broader biogeochemical cycling of iron. mdpi.comresearchgate.net

Synthetic Methodologies and Controlled Crystallization of Magnesium Iron Ii Carbonate Hydroxides

Precipitation Techniques for Layered Double Hydroxides and Related Phases

Precipitation from aqueous solution is the most common and versatile approach for synthesizing magnesium-iron(II) carbonate hydroxides. These methods can be broadly categorized into direct precipitation techniques, where the precipitating agents are added directly, and homogeneous precipitation, where the precipitant is generated in-situ.

Co-precipitation is a widely employed method for the synthesis of pyroaurite and related layered double hydroxides. This technique involves the simultaneous precipitation of magnesium and iron hydroxides from a solution containing their salts upon the addition of a base. A source of carbonate is also present to be incorporated into the interlayer region. A typical co-precipitation process involves adding a solution containing magnesium and iron salts (e.g., nitrates or chlorides) dropwise into a basic solution (e.g., sodium hydroxide) that also contains a carbonate source (e.g., sodium carbonate). The pH of the suspension is carefully maintained at a high value, typically between 10 and 11, to ensure the precipitation of both metal hydroxides. mdpi.com The resulting slurry is then aged, often at an elevated temperature (e.g., 70°C) for several hours to improve crystallinity and phase purity. mdpi.com

Controlled hydrolysis offers an alternative route. One such method is induced hydrolysis through the controlled air oxidation of an aqueous mixture containing Fe(II) and Mg(II) salts. researchgate.net In this approach, the synthesis is carried out at a pH below the precipitation point of the divalent metal hydroxide (B78521). The gradual oxidation of Fe(II) to Fe(III) leads to the formation of the layered Fe(III)-Mg(II) hydroxy carbonate structure. researchgate.net This method can yield highly crystalline, homogeneous products consisting of very thin circular to hexagonal plates. researchgate.net

Homogeneous precipitation is a technique that avoids the high local supersaturation characteristic of direct precipitant addition. This is achieved by slowly and uniformly generating the precipitating agent throughout the solution, which promotes the growth of larger, more uniform, and easily filterable crystals. A common method for achieving this in the synthesis of carbonate-containing LDHs is through the hydrolysis of urea (B33335) ((NH₂)₂CO). nih.gov

When heated, urea hydrolyzes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), as shown in the reaction: (NH₂)₂CO + H₂O → 2NH₃ + CO₂

The ammonia dissolves in water to form ammonium (B1175870) hydroxide (NH₄OH), which gradually and uniformly raises the pH of the solution, leading to the controlled precipitation of the metal hydroxides. Simultaneously, the carbon dioxide dissolves to form carbonate ions (CO₃²⁻), which are then incorporated into the interlayer of the LDH structure. This slow and controlled supply of hydroxide and carbonate ions helps to maintain a low level of supersaturation, favoring crystal growth over nucleation and resulting in a more crystalline and morphologically uniform product. mdpi.comresearchgate.net While extensively documented for other systems like calcite, this principle is directly applicable to the synthesis of high-quality pyroaurite crystals. mdpi.com

Influence of Reaction Parameters on Material Purity and Stoichiometry

The physicochemical properties of the synthesized magnesium-iron carbonate hydroxide are highly dependent on several key reaction parameters. The control of these parameters is essential for tailoring the material's characteristics for specific applications.

The pH of the reaction medium is one of the most critical factors. The solubility of metal hydroxides is strongly pH-dependent, and maintaining a specific pH range is necessary to ensure the co-precipitation of both magnesium and iron. For co-precipitation methods, a high pH (typically >9) is required. mdpi.comresearchgate.net The final crystallinity and the potential formation of impurity phases are strongly influenced by the pH. For instance, in the synthesis of related iron oxides, the ratio of goethite to hematite (B75146) formed from ferrihydrite is strongly pH-dependent, with maximum hematite formation occurring around pH 7-8. rruff.info

The M(II)/M(III) molar ratio in the initial solution is a primary determinant of the stoichiometry of the final LDH product. researchgate.net For pyroaurite, the ideal formula is Mg₆Fe³⁺₂(OH)₁₆[CO₃]·4H₂O, corresponding to a Mg/Fe ratio of 3:1. mindat.org However, syntheses can be performed with varying ratios. For example, a Mg:Fe molar ratio of 4:1 has been successfully used. mdpi.commdpi.com Adjusting this ratio can be used to tune the layer charge density and, consequently, the properties of the material.

Temperature affects both the kinetics of the precipitation reaction and the aging or crystallization process. Aging the precipitate slurry at elevated temperatures (e.g., 70-80°C) generally leads to increased crystallinity and larger crystal sizes. mdpi.com Temperature also plays a crucial role in homogeneous precipitation methods that rely on the thermal decomposition of reagents like urea. mdpi.com

The table below summarizes the influence of key reaction parameters on the synthesis of magnesium-iron carbonate hydroxide.

| Parameter | Effect on Purity and Stoichiometry | Typical Conditions/Observations |

| pH | Determines which phases precipitate; affects crystallinity and purity. | Co-precipitation is typically performed at pH 10-11. mdpi.com The formation of different iron oxide/hydroxide phases is highly pH-dependent. rruff.info |

| Mg/Fe Molar Ratio | Controls the stoichiometry and layer charge density of the LDH. | Ratios of 3:1 and 4:1 are commonly used for pyroaurite synthesis. mdpi.comresearchgate.netmindat.org |

| Temperature | Influences reaction kinetics, crystallinity, and crystal size. | Aging is often conducted at elevated temperatures (e.g., 70°C). mdpi.com Optimal temperatures for urea hydrolysis are around 30-50°C. mdpi.com |

| Aging Time | Promotes the growth of more stable and crystalline phases. | Aging for 20 hours or more is common. mdpi.com |

Development of Novel Synthetic Routes and Precursor Utilization

Beyond traditional precipitation methods, research has focused on developing novel synthetic routes that offer improved control over material properties or utilize alternative, more sustainable precursors.

One innovative approach involves the use of industrial waste streams as precursors. For example, acidic residual solutions from the hot-dip galvanizing process, which are rich in iron, have been successfully used as the iron source for the synthesis of Mg-Fe LDH. mdpi.com This method provides both economic and environmental benefits by valorizing an industrial byproduct. The resulting LDH has been shown to have structural and morphological characteristics similar to those synthesized from analytical-grade reagents. mdpi.com

The sol-gel method represents another advanced synthetic route. This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid three-dimensional network). For LDH synthesis, metal alkoxides or acetylacetonates (B15086760) can be used as precursors. mdpi.comnih.gov A related approach is the reconstruction method, where a mixed metal oxide (MMO), obtained by calcining an LDH precursor gel, is rehydrated in a carbonate-containing solution to reform the layered hydroxide structure. mdpi.comnih.gov This can lead to materials with high crystallinity.

Other novel routes explore the direct carbonation of magnesium-containing minerals or compounds. aalto.fi This can involve reacting materials like magnesium hydroxide with carbon dioxide under controlled conditions of temperature and pressure to form magnesium carbonates and hydroxycarbonates. aalto.firesearchgate.net

Growth Mechanisms and Morphological Control in Crystallization

The growth of magnesium-iron carbonate hydroxide crystals follows the general principles of crystallization, involving nucleation and subsequent growth. The mineral pyroaurite typically forms thin, tabular crystals with a hexagonal habit. mindat.orghandbookofmineralogy.org The crystal structure is based on positively charged brucite-like [Mg₆Fe₂(OH)₁₆]²⁺ layers, with the charge being balanced by interlayer carbonate anions and water molecules. mindat.orghandbookofmineralogy.org

The growth mechanism involves the stacking of these brucite-like layers. The kinetics of this process, particularly the incorporation of magnesium ions, can be challenging. The high hydration energy of the Mg²⁺ ion makes its dehydration, a necessary step for incorporation into a crystal lattice, kinetically slow at ambient temperatures. rsc.org This is a well-known challenge in the precipitation of anhydrous magnesium carbonates like magnesite and influences the growth of hydroxycarbonates as well. rsc.org

Morphological control is achieved by manipulating the nucleation and growth rates. Factors such as the level of supersaturation, pH, temperature, and the presence of additives can influence the final crystal size and shape.

Low supersaturation , as achieved in homogeneous precipitation methods, favors the growth of existing nuclei over the formation of new ones, leading to larger and more well-defined crystals.

pH can affect crystal morphology. In analogous systems like calcium carbonate precipitation, higher pH has been shown to favor the formation of spherulitic particles over other morphologies. mdpi.com

The use of different precursors or solvents can also direct the morphology. For instance, sol-gel synthesis has been used to produce nanostructured materials, including nanoplates and nanorods, of related hydroxides. um.edu.my

Ultimately, the crystal morphology is a reflection of the internal crystal structure and the conditions under which growth occurred. Understanding these relationships allows for the targeted synthesis of materials with specific shapes and sizes, which is crucial for optimizing their performance in various applications.

Advanced Characterization Techniques and Spectroscopic Analysis

Diffraction-Based Methods for Structural Elucidation

Diffraction methods, particularly X-ray diffraction (XRD), are fundamental in determining the crystalline structure of this compound. opengeology.orgmdpi.comyoutube.com The analysis reveals that it exists as two primary polytypes: pyroaurite-3R and pyroaurite-2H (formerly known as sjögrenite). mindat.org Both forms are based on positively charged brucite-like [Mg(OH)₂] layers, where Fe³⁺ ions substitute some Mg²⁺ ions. chimia.chmaterialsproject.orgmeixi-mgo.com These layers are stacked and separated by interlayer regions containing carbonate anions (CO₃²⁻) and water molecules, which balance the positive charge of the layers. chimia.chresearchgate.net

The two polytypes are distinguished by their stacking sequence and resulting crystal symmetry:

Pyroaurite-3R possesses a rhombohedral structure. arizona.edu

Sjögrenite (Pyroaurite-2H) has a hexagonal structure. arizona.edu

Single-crystal XRD studies have precisely determined the unit cell parameters and space groups for both polytypes. arizona.edu For instance, pyroaurite is rhombohedral with the space group R3m or R3m, while sjögrenite is hexagonal with the space group P6₃/mmc. arizona.eduhandbookofmineralogy.org The basal spacing, which corresponds to the thickness of one brucite-like layer and one interlayer, is a key parameter obtained from powder XRD patterns and is typically around 7.6 to 8.0 Å. chimia.chhandbookofmineralogy.orgakjournals.com

Table 1: Crystallographic Data for Pyroaurite and Sjögrenite Polytypes

| Feature | Pyroaurite-3R | Sjögrenite (Pyroaurite-2H) | Reference |

|---|---|---|---|

| Crystal System | Rhombohedral (Trigonal) | Hexagonal | mindat.orgarizona.eduhandbookofmineralogy.org |

| Space Group | R3m or R3m | P6₃/mmc | arizona.eduhandbookofmineralogy.org |

| Cell Parameter (a) | ~3.11 - 3.13 Å | ~3.13 Å | arizona.eduhandbookofmineralogy.org |

| Cell Parameter (c) | ~23.41 - 23.49 Å | ~15.66 Å | arizona.eduhandbookofmineralogy.org |

| Basal Spacing (d₀₀₁) | ~7.83 Å | ~7.83 Å | chimia.ch |

Spectroscopic Probes of Chemical Bonding and Local Atomic Environments

Spectroscopic techniques provide detailed insights into the chemical bonds, functional groups, and local atomic environments within the compound.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the key functional groups (OH, H₂O, CO₃²⁻). geoscienceworld.org The spectrum shows a broad hydroxyl stretching band around 3450 cm⁻¹, which is at a lower frequency than in pure brucite (Mg(OH)₂), indicating the presence of extensive hydrogen bonding. chimia.ch Bands for molecular water are observed around 3100-3200 cm⁻¹ (stretching) and 1650 cm⁻¹ (bending). chimia.ch The presence of intense carbonate stretching vibrations confirms its role as the interlayer anion and suggests a distorted geometry within the constrained interlayer space. nih.govnih.gov Metal-oxygen bond vibrations (Mg-O, Fe-O) are found in the low-frequency region (below 700 cm⁻¹). chimia.chresearchgate.net

Raman Spectroscopy : This technique complements IR spectroscopy. For hydrotalcite-like compounds, a very strong Raman band appears around 1100 cm⁻¹, which is assigned to the symmetric stretching mode of the carbonate anion. researchgate.net The OH stretching region reveals distinct bands corresponding to the Mg-OH vibrations within the brucite-like layers and the hydrogen-bonded water molecules in the interlayer. qut.edu.auscispace.comresearchgate.net

Mössbauer Spectroscopy : As an iron-specific technique, Mössbauer spectroscopy is used to probe the oxidation state and local coordination environment of the iron atoms. Studies on pyroaurite and its thermally treated products use this method to confirm the presence of Fe³⁺ and to track its transformation into iron-containing oxide phases like MgFe₂O₄ upon heating. researchgate.netakjournals.com

Table 2: Key Vibrational Bands for Magnesium Iron Carbonate Hydroxide (B78521)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| ~3450 | O-H stretching (brucite-like layer, H-bonded) | Infrared | chimia.ch |

| 3100 - 3200 | O-H stretching (interlayer H₂O) | Infrared | chimia.ch |

| ~1650 | H-O-H bending (interlayer H₂O) | Infrared | chimia.ch |

| ~1100 | ν₁ symmetric stretching of CO₃²⁻ | Raman | researchgate.net |

| ~700 | Librational mode of H₂O | Infrared | chimia.ch |

Microscopic Analysis of Morphology and Microstructure

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the particle morphology and microstructure. Natural pyroaurite typically forms platey or lamellar crystals with a hexagonal habit, reflecting its underlying layered crystal structure. arizona.eduhandbookofmineralogy.org These plates can aggregate to form fibrous or foliated mats. handbookofmineralogy.org

Synthetic preparations of this compound show that the morphology and crystal size can be controlled by varying synthesis conditions like the Mg/Fe ratio, pH, and temperature. researchgate.netresearchgate.net Micrographs of synthetic analogues often reveal aggregates of small, hexagonal plate-like crystallites. researchgate.netusda.gov The morphology consists of nanoflakes that can aggregate into larger structures. researchgate.net

Thermal Decomposition Pathways and Stability Profiling

The thermal stability and decomposition behavior of the compound are typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). akjournals.commdpi.comresearchgate.nettrb.orgcapes.gov.br The decomposition occurs in a series of distinct, temperature-dependent stages.

Dehydration : The first stage involves the loss of loosely bound, interlayer water molecules. This process is generally reversible and occurs at temperatures below 200°C. chimia.chchimia.ch It corresponds to an initial endothermic peak in the DTA curve. akjournals.com

Dehydroxylation and Decarbonation : At higher temperatures, typically in the range of 250°C to 450°C, the structure undergoes more significant changes. chimia.chchimia.ch This stage involves the removal of hydroxyl groups from the brucite-like layers (dehydroxylation) and the decomposition of the interlayer carbonate anions, releasing H₂O and CO₂. akjournals.comakjournals.com This corresponds to a second major endothermic event and significant mass loss. akjournals.com During this phase, the layered structure deteriorates, and the material becomes largely amorphous. researchgate.netakjournals.com

Crystallization of Oxides : Upon further heating to temperatures above 400-500°C, the amorphous intermediate crystallizes to form a mixture of metal oxides. chimia.chakjournals.comresearchgate.net The primary products are magnesium oxide (MgO, periclase) and a magnesium ferrite (B1171679) spinel (MgFe₂O₄). chimia.chresearchgate.net The crystallinity of these oxide phases improves with increasing temperature. chimia.ch

Table 3: Thermal Decomposition Stages of Pyroaurite

| Temperature Range | Process | Products Evolved/Formed | Reference |

|---|---|---|---|

| < 200°C | Dehydration | H₂O (gas) | chimia.chchimia.ch |

| 250°C - 450°C | Dehydroxylation & Decarbonation | H₂O (gas), CO₂ (gas) | chimia.chchimia.chakjournals.com |

Quantitative Analysis of Elemental and Anionic Composition

The ideal chemical formula for pyroaurite is generally accepted as Mg₆Fe₂(OH)₁₆(CO₃)·4H₂O. mindat.orgrruff.infowebmineral.com This formula provides the theoretical elemental ratios. However, natural samples can exhibit variations from this ideal stoichiometry. Quantitative chemical analysis, often performed using techniques like energy-dispersive X-ray spectroscopy (EDS/EDX) in an SEM or wet chemical methods, provides the actual elemental composition. nih.govpreprints.org

Analyses of natural pyroaurite samples confirm that magnesium and iron are the major cationic components, with carbonate being the essential anion required for charge balance. handbookofmineralogy.org Infrared spectroscopy further confirms that carbonate is the sole or predominant interlayer anion. researchgate.net Impurities such as aluminum (Al), chromium (Cr), and manganese (Mn) can substitute for iron in the crystal lattice. mindat.org

Table 4: Example of Chemical Composition for a Natural Pyroaurite Sample

| Oxide | Weight % |

|---|---|

| Fe₂O₃ | 23.19 |

| MgO | 35.44 |

| H₂O | 33.62 |

| CO₂ | 7.01 |

| Other (SiO₂, Al₂O₃, FeO, MnO) | 0.80 |

| Total | 100.16 |

Data from a sample from Långban, Sweden, representing a mixture of pyroaurite and sjögrenite. handbookofmineralogy.org

Table of Compound Names

| Compound Name |

|---|

| Aluminum hydroxide |

| Aragonite |

| Artinite |

| Brucite |

| Calcite |

| Carbon dioxide |

| Carbonate |

| Clinopyroxene |

| Dolomite |

| Hydromagnesite |

| Iron(II) |

| Iron(III) |

| Maghemite |

| Magnesite |

| Magnesium carbonate |

| Magnesium ferrite |

| Magnesium hydroxide |

| Magnesium oxide |

| Magnetite |

| Manganese |

| Olivine |

| Periclase |

| Phlogopite |

| Pyroaurite |

| Pyroaurite-2H |

| Pyroaurite-3R |

| Serpentine |

| Sjögrenite |

| Spinel |

| Talc |

Thermodynamics, Kinetics, and Phase Transformation Mechanisms

Phase Equilibria in Magnesium-Iron(II)-Carbonate-Hydroxide Systems

The stability of magnesium-iron(II)-carbonate-hydroxide, often referred to as carbonate green rust (GR-CO₃), is confined to a narrow range of electrochemical potential (Eh) and pH. researchgate.net These compounds are typically found in anoxic, sub-oxic, or fluctuating redox environments where both Fe(II) and carbonate species are present. The phase equilibria are dictated by the activities of the constituent ions (Mg²⁺, Fe²⁺, CO₃²⁻, OH⁻) and the prevailing redox conditions.

Eh-pH diagrams, also known as Pourbaix diagrams, are essential for visualizing the stability fields of these minerals relative to other iron phases. numberanalytics.commdpi.combritannica.com For the carbonate green rust system, these diagrams illustrate the specific conditions under which it is the thermodynamically favored species over phases like magnetite (Fe₃O₄), goethite (α-FeOOH), siderite (FeCO₃), and ferrous hydroxide (B78521) (Fe(OH)₂). academie-sciences.frresearchgate.net

The formation of carbonate green rust from ferrous hydroxide is favorable in the presence of carbonate anions. The process involves the oxidation of a portion of the Fe(II) to Fe(III), creating the positively charged layers characteristic of LDHs, with carbonate anions intercalated in the interlayer to maintain charge neutrality. Experimental synthesis shows that the complete formation of green rust occurs at a specific initial ratio of hydroxide to total iron ions. academie-sciences.fr The stability field for carbonate green rust is generally found under reducing to mildly oxidizing conditions at near-neutral to alkaline pH. researchgate.net

The incorporation of magnesium into the structure can influence the stability field. While detailed thermodynamic data for the specific Mg-Fe(II) end-member is sparse, studies on the broader MgCO₃-FeCO₃ system show that iron substitution significantly alters thermodynamic stability, particularly at elevated pressures and temperatures. mdpi.comethz.chgeoscienceworld.org At surface conditions, the presence of Mg²⁺ is expected to compete with Fe²⁺ for sites within the brucite-like layers, with the relative activities of these ions being a key factor in the phase boundaries.

Table 6.1.1: Stability Conditions for Carbonate Green Rust This table summarizes the general conditions under which carbonate green rust is stable, as inferred from published Eh-pH diagrams and experimental observations.

| Parameter | Condition for Stability | Co-existing/Competing Phases | Citation(s) |

| pH | ~6.5 - 9.5 | Fe(OH)₂, Magnetite, Siderite, Lepidocrocite | academie-sciences.fr, researchgate.net |

| Eh (Redox Potential) | Reducing to Sub-oxic | Ferrous Hydroxide, Magnetite, Aqueous Fe²⁺ | academie-sciences.fr, researchgate.net |

| Anion Activity | High [CO₃²⁻] | Other green rust varieties (e.g., sulfate, chloride), Siderite | academie-sciences.fr |

| Cation Activity | Presence of both Fe²⁺ and Fe³⁺ | Siderite, Magnetite, Goethite | academie-sciences.fr, researchgate.net |

Kinetic Rate Laws for Formation and Dissolution Processes

The kinetics of formation and dissolution of magnesium-iron(II)-carbonate-hydroxide are critical for predicting its persistence in natural and engineered systems. While comprehensive rate laws for the precipitation and dissolution of this specific phase are not widely established, kinetic studies of reactions mediated by carbonate green rust provide significant insight into its reactivity.

A key example is the reduction of contaminants by the structural Fe(II) in green rust. Studies on the reduction of hexavalent chromium (Cr(VI)) by carbonate green rust have shown that the reaction kinetics can be described by a pseudo-first-order model with respect to the dissolved contaminant concentration at low concentrations. acs.orgacs.org

The rate law can be expressed as: Rate = kobs [Cr(VI)]

Where kobs is the observed pseudo-first-order rate coefficient. This rate is proportional to the concentration of the green rust surface area. acs.orgacs.orgnih.gov At higher contaminant concentrations, the rate deviates from first-order kinetics, suggesting saturation of reactive sites on the mineral surface. acs.orgacs.org The reaction rate is also pH-dependent, decreasing as the pH increases from 5 to 9. acs.orgacs.orgnih.gov

While these data describe a redox reaction facilitated by the compound rather than its simple formation or dissolution, they provide quantitative measures of its kinetic behavior. The dissolution of related magnesium silicates has been shown to be incongruent, with the rate controlled by the destruction of the silicate (B1173343) tetrahedral sheets, highlighting that different structural components can dissolve at different rates. The dissolution of pyrite, another iron-bearing mineral, has been modeled using a shrinking core equation, indicating that reaction kinetics can be governed by a mix of interfacial transfer and diffusion processes. mdpi.com

Table 6.2.1: Kinetic Data for Cr(VI) Reduction by Carbonate Green Rust This table presents pseudo-first-order rate coefficients for the reduction of Cr(VI) by carbonate green rust, demonstrating the compound's kinetic reactivity as a function of pH. The data is based on a constant green rust concentration.

| pH | kobs (s⁻¹) | Reaction Order (at low [Cr(VI)]) | Citation(s) |

| 5.0 | 11.2 × 10⁻³ | First | acs.org, nih.gov, acs.org |

| 7.5 | 4.3 × 10⁻³ | First | acs.org, nih.gov, acs.org |

| 9.0 | 2.1 × 10⁻³ | First | acs.org, nih.gov, acs.org |

Redox-Driven Phase Transitions and Transformation Pathways

The presence of Fe(II) makes magnesium-iron(II)-carbonate-hydroxide highly susceptible to redox-driven phase transitions. Oxidation of the structural Fe(II) to Fe(III) is a primary transformation pathway, leading to a variety of more stable ferric iron minerals. Two principal mechanisms have been identified for the oxidation of carbonate green rust: a solid-state oxidation (SSO) pathway and a dissolution-oxidation-precipitation (DOP) pathway. researchgate.net

Solid-State Oxidation (SSO): This pathway involves the direct oxidation of Fe(II) to Fe(III) within the existing layered structure. To maintain charge neutrality, this process is coupled with the deprotonation of hydroxyl groups in the brucite-like layers or water molecules in the interlayer. researchgate.net This can result in the formation of a "ferric oxyhydroxycarbonate," a phase that retains the layered structure but is fully oxidized. researchgate.net

Dissolution-Oxidation-Precipitation (DOP): This mechanism involves the dissolution of the green rust, the oxidation of aqueous Fe(II) ions in solution, and the subsequent precipitation of new, more stable ferric (oxyhydr)oxide phases. researchgate.net The specific end products of the DOP pathway are highly dependent on the solution conditions, such as pH, the presence of other ions, and the oxidation rate. Common transformation products include lepidocrocite (γ-FeOOH), goethite (α-FeOOH), and magnetite (Fe₃O₄). researchgate.netacademie-sciences.fr For instance, the oxidation of a Fe(OH)₂ precipitate in the presence of carbonate can proceed through a green rust intermediate before transforming into lepidocrocite. academie-sciences.fr

The transformation of green rust to magnetite is a common pathway in anoxic environments. researchgate.net The presence of other species in solution, such as silica (B1680970) or arsenic, can significantly inhibit both the initial crystallization of green rust and its subsequent transformation to other phases like magnetite. rsc.org

Table 6.3.1: Oxidation Pathways and Products of Carbonate Green Rust

| Pathway | Mechanism | Resulting Phase(s) | Controlling Factors | Citation(s) |

| Solid-State Oxidation (SSO) | In-situ oxidation of structural Fe(II) with coupled deprotonation. | Ferric Oxyhydroxycarbonate | Low dissolution rates, specific oxidant | researchgate.net |

| Dissolution-Oxidation-Precipitation (DOP) | Dissolution of GR, oxidation of aqueous Fe²⁺, precipitation of new phase. | Lepidocrocite (γ-FeOOH), Goethite (α-FeOOH), Magnetite (Fe₃O₄) | pH, solution composition, oxidation rate | academie-sciences.fr, researchgate.net, researchgate.net |

Interfacial Reaction Dynamics and Surface Chemical Interactions

The interface between magnesium-iron(II)-carbonate-hydroxide and the surrounding aqueous solution is a site of dynamic chemical reactions, including adsorption, surface complexation, and heterogeneous electron transfer. The high surface area and layered structure of these LDH materials provide numerous sites for interaction with dissolved species. researchgate.net

Adsorption of both cations and anions onto the surface of Mg-Fe LDHs is a key process. The surface possesses hydroxyl groups that can undergo protonation and deprotonation reactions, leading to a surface charge that is dependent on the solution pH. gwb.comacs.org The removal of contaminants from water by Mg-Fe LDHs is often studied through adsorption isotherms, such as the Langmuir and Freundlich models, which describe the partitioning of a substance between the liquid and solid phase at equilibrium. mdpi.comacs.orgresearchgate.net

The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical sites. gwb.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. acs.org

Heterogeneous redox reactions are a critical aspect of the interfacial dynamics of Fe(II)-bearing phases. As detailed in section 6.2, the structural Fe(II) at the mineral surface can act as a potent reductant for various dissolved species, including inorganic contaminants like chromate. acs.orgacs.orgnih.gov This electron transfer is an interfacial process, with its rate being directly proportional to the available surface area of the green rust. acs.org The efficiency of these surface-mediated reactions can be limited by the passivation of the surface as the reactive Fe(II) sites are consumed. acs.org

Table 6.4.1: Adsorption Isotherm Models for Mg/Fe Layered Double Hydroxides This table provides examples of isotherm models applied to the adsorption of various substances onto Mg/Fe-LDH materials, illustrating the compound's surface reactivity.

| Adsorbate | LDH Composition | Best Fit Isotherm Model | Maximum Adsorption Capacity (qₘ) | Citation(s) |

| Malachite Green (dye) | Mg/(Al+Fe) | Freundlich | Not directly reported (high removal efficiency) | acs.org |

| Molybdate (Mo(VI)) | Mg₄Fe | Langmuir | 39.9 mg/g | mdpi.com |

| Dextranase (enzyme) | Mg/Fe | Freundlich | 1014.20 mg/g | researchgate.net |

Research Applications in Environmental Geochemistry and Material Science

Sorption and Remediation of Aqueous Contaminants

The characteristic layered structure and high anion-exchange capacity of magnesium-iron layered double hydroxides make them effective sorbents for removing various contaminants from water. nih.govresearchgate.net Their positively charged layers can attract and bind with a wide range of anionic pollutants.

Research has demonstrated the efficacy of Fe/Mg LDH-based materials in sequestering heavy metal cations like cadmium (Cd(II)) and lead (Pb(II)). bohrium.comnih.gov A study utilizing a composite material of FeMg-LDH loaded onto bentonite (B74815) showed exceptionally high adsorption capacities. bohrium.comnih.gov The mechanisms for this removal include surface complexation, ion exchange, and chemical deposition. nih.gov The performance of these materials is often influenced by factors such as pH, contact time, and the initial concentration of the contaminant. bohrium.com

Furthermore, Mg-Fe hydrotalcites have been investigated for the removal of arsenic from water. iwaponline.com The high surface area and anion exchange capabilities of these materials make them potent adsorbents for arsenate species. iwaponline.com Studies have also explored the regeneration and reusability of these sorbents, which is crucial for cost-effective water treatment. For instance, MgFeHT (hydrotalcite) has been successfully regenerated using a sodium hydroxide (B78521) solution with minimal loss of sorption efficiency over multiple cycles. iwaponline.com

Table 1: Adsorption Capacities of Fe/Mg LDH-Based Sorbents for Heavy Metals This table is interactive. You can sort and filter the data.

| Sorbent Material | Contaminant | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| FeMg-LDH@bentonite | Cadmium (Cd(II)) | 510.2 | bohrium.comnih.gov |

| FeMg-LDH@bentonite | Lead (Pb(II)) | 1397.62 | bohrium.comnih.gov |

| MgFeHT | Arsenic (As(V)) | Not specified | iwaponline.com |

Carbon Dioxide Mineralization and Geochemical Sequestration Potential

Layered double hydroxides, including magnesium-iron variants, are recognized for their potential in carbon capture and storage (CCS) technologies. nih.govacs.org The process involves the capture of carbon dioxide (CO₂) and its subsequent mineralization into stable carbonate minerals, offering a long-term sequestration solution. nih.gov

The mechanism relies on the thermal decomposition of the LDH structure to form mixed metal oxides (MMOs). acs.orgresearchgate.net These MMOs exhibit a high affinity for CO₂ at elevated temperatures, readily adsorbing it and facilitating its conversion back into a stable carbonate form within the reconstructed layered structure. acs.orgresearchgate.net This is often referred to as the "memory effect," where the calcined material can reconstruct its original layered structure in the presence of anions like carbonate. researchgate.net

Studies on various LDH compositions have shown that the CO₂ adsorption capacity is highly dependent on the metallic composition of the layers. researchgate.net Calcium-based LDHs, for example, have demonstrated significant CO₂ capture capacity, which is enhanced by the presence of humidity. nih.gov The regeneration of these materials for cyclic CO₂ capture can be achieved at lower temperatures compared to traditional carbonate looping cycles, potentially reducing the energy penalty associated with CCS. nih.gov The natural occurrence of ferrous carbonate as the mineral siderite (FeCO₃) and its role in the Earth's carbon cycle underscores the geochemical basis for this sequestration strategy. wikipedia.orgnih.gov

Development of Catalytic Materials and Support Structures

The unique properties of magnesium-iron layered double hydroxides, such as their high surface area, tunable composition, and the uniform dispersion of metal cations within the layers, make them promising as catalysts and catalyst precursors. nih.govcambridge.org

Upon calcination, LDHs transform into finely dispersed mixed metal oxides with high thermal stability, which can act as active catalysts for various reactions. nih.gov The ability to precisely control the M(II)/M(III) ratio in the synthesis of these materials allows for the tailoring of their catalytic properties. cambridge.org For instance, the synthesis of pyroaurite (Mg-Fe(III) LDH) and reevesite (Ni-Fe(III) LDH) from Fe(II)-containing precursors has been shown to produce materials with controlled crystallinity and morphology, which is advantageous for creating catalyst precursors. cambridge.org

Moreover, these materials can serve as effective catalyst supports. Their layered structure can host and stabilize catalytically active species in the interlayer space or on the surface of the brucite-like sheets. Iron's redox properties, transitioning between Fe(II) and Fe(III) states, are particularly relevant in catalytic cycles. dss.go.thacs.orgnih.gov This is crucial in processes like Fenton and photo-Fenton reactions for wastewater treatment, where iron species catalyze the generation of highly reactive hydroxyl radicals. nih.govdss.go.th

Functional Materials for Advanced Engineering Applications

The versatility of magnesium;iron(2+);carbonate;hydroxide and related LDHs extends to the development of advanced functional materials for a range of engineering applications. Their customizable nature, allowing for the incorporation of a wide variety of divalent and trivalent cations and interlayer anions, opens up possibilities for designing materials with specific functionalities. researchgate.net

One area of application is in the development of novel structured sorbents. To overcome the challenges of using powdered materials in industrial settings, LDH-based mixed metal oxides have been fabricated into pellets with good mechanical stability and improved CO₂ capture capacities. acs.org These structured materials exhibit enhanced pore volume and surface area, making them more efficient for large-scale applications. acs.org

In the field of environmental engineering, the compound chukanovite, Fe₂(OH)₂CO₃, an iron(II) hydroxycarbonate, has been identified as a product of steel corrosion in anoxic environments. researchgate.net Understanding its formation and properties is crucial for managing the long-term stability of materials in such conditions. Additionally, ferrous carbonate (FeCO₃) itself is being explored as a potential anode material in lithium-ion batteries, highlighting the diverse technological relevance of these iron carbonate compounds. nih.gov

Future Research Directions and Emerging Paradigms

Advancements in In-Situ Characterization Under Operando Conditions

The dynamic nature of pyroaurite and other layered double hydroxides during chemical processes necessitates analytical techniques that can probe their structure and properties in real-time and under actual operating conditions. Operando spectroscopy and diffraction methods are at the forefront of this research, offering unprecedented insights.

Future research will likely focus on the application and refinement of techniques such as operando X-ray diffraction (XRD) and in-situ Extended X-ray Absorption Fine Structure (EXAFS) to study pyroaurite. Operando XRD allows for the tracking of changes in the crystalline structure, such as the interlayer spacing and lattice parameters, during processes like ion exchange or thermal decomposition. researchgate.netresearchgate.net For instance, studies on other LDH systems have successfully used operando XRD to monitor the phase evolution during charge-discharge cycles in battery materials, a methodology that could be adapted to understand the structural stability and dynamics of pyroaurite in various electrochemical applications. mdpi.com

In-situ EXAFS, on the other hand, can provide detailed information about the local atomic environment of the iron and magnesium cations within the hydroxide (B78521) layers. This includes changes in coordination number, bond distances, and the degree of disorder during chemical reactions. mdpi.comnih.gov Research on cobalt-iron (oxy)hydroxide electrocatalysts using operando X-ray absorption spectroscopy has revealed that iron cations undergo oxidation during the oxygen evolution reaction, a finding that highlights the importance of such techniques in elucidating reaction mechanisms. researchgate.net Similar investigations on pyroaurite could clarify the role of the Fe(2+) cations and their potential oxidation under various conditions.

The table below summarizes key in-situ and operando techniques and their potential applications in the study of pyroaurite.

| Technique | Information Gained | Potential Application for Pyroaurite |

| Operando X-ray Diffraction (XRD) | Real-time changes in crystal structure, phase transitions, lattice parameters. researchgate.net | Monitoring structural changes during ion exchange, catalysis, or thermal treatment. |

| In-situ EXAFS/XANES | Local atomic structure, coordination environment, oxidation state of specific elements. mdpi.com | Elucidating the role of Fe(2+) and Mg(2+) during chemical reactions and redox processes. |

| In-situ Raman Spectroscopy | Vibrational modes of chemical bonds, presence of specific functional groups. | Studying the interaction of interlayer anions and water molecules with the hydroxide sheets. |

| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of morphological changes at the nanoscale. | Observing crystal growth, dissolution, and transformation processes. |

Computational Modeling and Simulation of Complex Systems

Computational modeling and simulation are becoming indispensable tools for understanding the complex structure-property relationships in materials like pyroaurite. Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD) are two powerful approaches that are expected to drive significant advancements.

DFT calculations can provide fundamental insights into the electronic structure, bonding, and energetic properties of pyroaurite. mdpi.comresearchgate.netmdpi.com Future DFT studies could focus on:

Structural Stability: Predicting the most stable arrangements of cations within the hydroxide layers and the preferred interlayer anions.

Surface Reactivity: Modeling the adsorption of various molecules and ions on the surface of pyroaurite, which is crucial for understanding its performance in applications such as catalysis and sorption. mdpi.com

Electronic and Magnetic Properties: Investigating the influence of the iron cations on the electronic band structure and magnetic behavior of the material. researchgate.net

Computational Fluid Dynamics (CFD) simulations can be employed to model the synthesis of pyroaurite, particularly in reactor settings. By simulating fluid flow, heat transfer, and mass transport, CFD can help optimize synthesis parameters to control particle size, morphology, and crystallinity. researchgate.net Studies on the synthesis of other LDHs have shown that factors like stirring speed and reactor design significantly impact the final properties of the material, and CFD can provide a rational basis for scaling up production. researchgate.net

| Modeling Technique | Focus of Study | Potential Insights for Pyroaurite |

| Density Functional Theory (DFT) | Electronic structure, energetics, surface interactions. youtube.comunibo.it | Understanding stability, predicting reactivity, and elucidating electronic properties. |

| Computational Fluid Dynamics (CFD) | Fluid dynamics, heat and mass transfer in reactors. | Optimizing synthesis conditions for controlled morphology and scalability. |

| Molecular Dynamics (MD) | Dynamic behavior of atoms and molecules over time. | Simulating the diffusion of interlayer species and the structural response to temperature and pressure. |

Exploration of Non-Equilibrium Synthetic Pathways

While traditional synthesis methods like co-precipitation are well-established for producing pyroaurite and other LDHs, there is a growing interest in exploring non-equilibrium synthetic pathways to access novel structures and properties. magtech.com.cnresearchgate.net These methods often operate under conditions far from thermodynamic equilibrium and can lead to materials with high defect concentrations, smaller particle sizes, and unique morphologies.

Two promising non-equilibrium techniques for the synthesis of pyroaurite-like materials are mechanochemistry and sonochemistry.

Mechanochemical Synthesis: This solvent-free method involves the use of mechanical energy, typically through ball milling, to induce chemical reactions. nih.govrsc.org It is an environmentally friendly approach that can produce nanocrystalline materials with highly defective structures, which can be beneficial for catalytic applications. nih.gov

Sonochemical Synthesis: This technique utilizes high-intensity ultrasound to create localized hot spots with extreme temperatures and pressures, driving chemical reactions. mdpi.comrsc.org Sonochemistry can lead to the formation of nanoparticles with a narrow size distribution and can also be used to create composite materials. researchgate.netnih.gov

The table below outlines some non-equilibrium synthesis methods and their potential advantages for producing pyroaurite.

| Synthesis Method | Description | Potential Advantages for Pyroaurite Synthesis |

| Mechanochemistry | Use of mechanical energy to drive reactions. rsc.org | Solvent-free, produces nanocrystalline and highly defective materials. nih.gov |

| Sonochemistry | Use of high-intensity ultrasound. rsc.org | Formation of nanoparticles, potential for composite material synthesis. researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. mdpi.com | Faster reaction times, potential for controlled crystal growth. |

| Electrocoagulation | In-situ generation of metal hydroxides using an electric current. nih.gov | Simultaneous synthesis and application, e.g., in water treatment. |

Interdisciplinary Research at Geochemical-Biological Interfaces

The presence of pyroaurite in natural environments, often as a product of weathering in serpentinites, points to its involvement in geochemical processes. mindat.orghandbookofmineralogy.org The interface between geochemistry and biology is a burgeoning field of research, and understanding the interactions between pyroaurite and microorganisms could reveal its role in biogeochemical cycles and open up new biotechnological applications.

Future research in this area could explore:

Microbial Weathering: Investigating how different microbial species contribute to the formation or dissolution of pyroaurite. Microorganisms can influence local pH and redox conditions and produce organic ligands that can affect mineral stability. nih.govresearchgate.net

Nutrient Cycling: Assessing the role of pyroaurite as a source or sink for essential nutrients like iron and magnesium in microbial ecosystems. The bioavailability of these elements can be influenced by microbial activity. nih.gov

Biomineralization: Studying the potential for microorganisms to mediate the precipitation of pyroaurite, which could have implications for bioremediation and the synthesis of novel materials. nih.gov The interaction between microbes and minerals can lead to the formation of unique mineral assemblages. researchgate.net

The study of these geochemical-biological interfaces will require a combination of microbiological techniques, advanced microscopy, and spectroscopic methods to probe the mineral-microbe interactions at the molecular level. researchgate.netfrontiersin.org

| Research Area | Focus | Potential Discoveries |

| Microbial Weathering | Role of microbes in pyroaurite formation and dissolution. nih.gov | Understanding natural formation pathways and developing bioleaching strategies. |

| Nutrient Cycling | Pyroaurite as a source/sink of Fe and Mg for microbes. nih.gov | Elucidating the role of pyroaurite in supporting microbial communities. |

| Bioremediation | Use of pyroaurite-microbe systems to sequester contaminants. | Developing new strategies for environmental cleanup. |

| Biomineralization | Microbially-mediated synthesis of pyroaurite. nih.gov | Bio-inspired routes to novel materials with controlled properties. |

Q & A

Q. What is the chemical structure of magnesium hydroxide, and how does its lattice arrangement influence its reactivity in aqueous environments?

Magnesium hydroxide (Mg(OH)₂) forms a crystalline lattice where each Mg²⁺ ion is octahedrally coordinated by six OH⁻ ions . This structure contributes to its low solubility in water (~0.009 g/L at 25°C), limiting its dissociation into Mg²⁺ and OH⁻ ions. Researchers should account for this limited ionization when designing experiments involving neutralization reactions or pH-dependent processes. For example, titration methods using standardized acids (e.g., HCl) can quantify its buffering capacity despite low solubility .

Q. What synthesis methods are recommended for producing magnesium carbonate from magnesium hydroxide slurries?

A validated method involves carbonating magnesium hydroxide slurries under controlled CO₂ pressure and temperature. The process generates magnesium bicarbonate (Mg(HCO₃)₂), which partially converts to crystalline magnesium carbonate (MgCO₃) upon extended carbonation. Post-synthesis purification via filtration and decarbonation (e.g., heating at 80–100°C) yields high-purity MgCO₃. This method is critical for studies requiring precise stoichiometry in carbonate-hydroxide systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between magnesium hydroxide’s theoretical alkalinity and its observed weak basicity in solution?

While Mg(OH)₂ has a high theoretical pH (~10.5), its practical alkalinity is limited by low solubility. Experimental discrepancies often arise from incomplete dissociation or impurities in synthesized samples. To address this, researchers should:

Q. What strategies optimize the co-precipitation of magnesium and iron(II) hydroxides to study their interfacial interactions?

Co-precipitation requires strict control of pH (8–10) and redox conditions to prevent Fe²⁺ oxidation to Fe³⁺. A stepwise approach includes:

- Preparing separate Mg²⁺ and Fe²⁺ solutions under nitrogen to avoid oxidation.

- Mixing solutions with a base (e.g., NaOH) at controlled titration rates.

- Characterizing the precipitate using XRD and SEM-EDX to confirm phase purity and elemental distribution .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing carbonate-hydroxide mixed phases?

- XRD : Identifies crystalline phases (e.g., differentiating Mg(OH)₂ from MgCO₃·3H₂O). Reference patterns from databases like ICDD should be cross-checked with experimental peaks .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition steps (e.g., Mg(OH)₂ → MgO + H₂O at 350°C) .

- FTIR Spectroscopy : Detects OH⁻ stretching (3690 cm⁻¹) and CO₃²⁻ asymmetric vibrations (1420 cm⁻¹) to confirm coexisting phases .

Q. How should researchers analyze conflicting data on the decomposition temperature of magnesium hydroxide?

Variations in reported decomposition temperatures (e.g., 350°C vs. 400°C) often stem from differences in sample morphology or heating rates. To reconcile results:

- Perform TGA at multiple heating rates (5–20°C/min) and apply the Kissinger method to calculate activation energy.

- Compare SEM images to assess particle size effects; smaller particles may decompose at lower temperatures due to higher surface area .

Experimental Design Considerations

Q. What precautions are necessary when handling iron(II)-hydroxide systems to prevent oxidation artifacts?

- Use deoxygenated solvents and glove boxes with <1 ppm O₂.

- Add reducing agents (e.g., ascorbic acid) to stabilize Fe²⁺.

- Validate oxidation states via Mössbauer spectroscopy or redox titrations with KMnO₄ .

Q. How can researchers ensure reproducibility in carbonate-hydroxide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.